molecular formula C18H16Cl2O6S B14527126 5,5'-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) CAS No. 62687-62-1

5,5'-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione)

Cat. No.: B14527126
CAS No.: 62687-62-1
M. Wt: 431.3 g/mol
InChI Key: AIZPFQJHJMHNJG-UHFFFAOYSA-N
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Description

5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) is a complex organic compound with the molecular formula C18H16Cl2O6S . This compound is known for its unique structural features, which include a benzofuran ring system and a sulfanediyl bridge. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) involves multiple steps. One common synthetic route includes the reaction of hexahydro-4,7-methano-2-benzofuran-1,3-dione with sulfur dichloride (SCl2) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:

Scientific Research Applications

5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting their activity. For example, its benzofuran ring system can intercalate with DNA, leading to the disruption of DNA replication and transcription processes . Additionally, the sulfanediyl bridge may interact with thiol-containing enzymes, leading to their inhibition.

Comparison with Similar Compounds

5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) can be compared with other similar compounds, such as:

The uniqueness of 5,5’-Sulfanediylbis(6-chlorohexahydro-4,7-methano-2-benzofuran-1,3-dione) lies in its combination of a benzofuran ring system with a sulfanediyl bridge and chlorine atoms, which imparts distinctive chemical and biological properties.

Properties

CAS No.

62687-62-1

Molecular Formula

C18H16Cl2O6S

Molecular Weight

431.3 g/mol

IUPAC Name

8-chloro-9-[(9-chloro-3,5-dioxo-4-oxatricyclo[5.2.1.02,6]decan-8-yl)sulfanyl]-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C18H16Cl2O6S/c19-11-3-1-5(9-7(3)15(21)25-17(9)23)13(11)27-14-6-2-4(12(14)20)8-10(6)18(24)26-16(8)22/h3-14H,1-2H2

InChI Key

AIZPFQJHJMHNJG-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2SC4C5CC(C4Cl)C6C5C(=O)OC6=O)Cl)C(=O)OC3=O

Origin of Product

United States

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